ethyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate
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Overview
Description
Ethyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. Quinolines are heterocyclic aromatic compounds that have gained significant attention due to their biological activities and potential therapeutic uses .
Mechanism of Action
Target of Action
Ethyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate belongs to the quinoline family, a group of compounds known for their vast therapeutic potential . Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, including nucleophilic and electrophilic substitution reactions . The specific interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Quinoline derivatives have been reported to have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-covid-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, and antibacterial activities . These activities suggest that the compound may affect multiple biochemical pathways.
Result of Action
Given the broad bio-responses of quinoline derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate typically involves the reaction of 6-chloro-4-(phenylamino)quinoline-2-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or the use of recyclable catalysts. These methods aim to reduce reaction time and improve yield while maintaining environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various halogenated quinoline derivatives.
Scientific Research Applications
Ethyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating diseases such as malaria and tuberculosis.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline-4-carboxylic acid: A precursor in the synthesis of various quinoline derivatives.
6-Chloroquinoline: A simpler quinoline derivative used in various chemical syntheses.
Uniqueness
Ethyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a phenylamino group on the quinoline ring enhances its reactivity and potential therapeutic applications .
Biological Activity
Ethyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate is a compound belonging to the quinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and potential therapeutic applications.
Synthesis of this compound
The synthesis typically involves several key steps:
- Formation of the Quinoline Core : The quinoline structure is synthesized through the Skraup synthesis, which combines aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
- Chlorination : The quinoline core undergoes chlorination using phosphorus pentachloride or thionyl chloride to introduce the chloro group at the 6-position.
- Amination : The chlorinated quinoline is reacted with 4-(propan-2-yl)aniline under basic conditions to yield the aminoquinoline derivative.
- Esterification : Finally, the carboxylic acid group is esterified with ethanol using a catalyst like sulfuric acid to produce the final compound.
Biological Activity
This compound exhibits a range of biological activities, primarily due to its structural similarity to other bioactive quinolines. Key areas of research include:
Antimicrobial Activity
Quinoline derivatives are known for their antimicrobial properties. This compound has been studied for its potential effectiveness against various pathogens, including bacteria and fungi. Recent studies indicate that compounds within this class can inhibit growth in Gram-positive and Gram-negative bacteria, as well as exhibit antifungal properties.
Anticancer Properties
Research has highlighted the potential of this compound as an anticancer agent. Its mechanism often involves targeting specific molecular pathways associated with cancer cell proliferation and survival. In vitro studies have shown promising results against several cancer cell lines, suggesting that it may induce apoptosis or inhibit cell growth through interference with metabolic pathways .
The mechanism of action for this compound involves:
- Interaction with Molecular Targets : The compound may interact with enzymes or receptors involved in DNA synthesis or protein function.
- Pathway Interference : It has been suggested that this compound can disrupt metabolic pathways, leading to inhibited cell growth or induced cell death in pathogenic organisms or cancer cells.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Evaluation : A study reported that derivatives similar to ethyl 6-chloro-4-(phenylamino)quinoline exhibited Minimum Inhibitory Concentrations (MICs) ranging from 4.69 to 22.9 µM against various bacterial strains, indicating significant antimicrobial potential .
- Anticancer Activity : In a screening of quinoline derivatives, ethyl 6-chloro-4-(phenylamino)quinoline showed IC50 values comparable to standard anticancer drugs against specific cancer cell lines, suggesting its efficacy as a potential therapeutic agent .
- Mechanistic Insights : Research has indicated that quinolines can inhibit specific enzymes involved in cancer metabolism, further supporting their role as anticancer agents .
Comparative Analysis of Biological Activities
Compound | Biological Activity | MIC (µM) | IC50 (nM) |
---|---|---|---|
This compound | Antimicrobial | 4.69 - 22.9 | ~138 |
Other Quinoline Derivatives | Anticancer | Variable | ~900 |
Properties
IUPAC Name |
ethyl 4-anilino-6-chloroquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-2-23-18(22)17-11-16(20-13-6-4-3-5-7-13)14-10-12(19)8-9-15(14)21-17/h3-11H,2H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGVFQDTLBWINL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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